

5-Bromo-2-(1H-tetrazol-5-yl)pyridine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

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An In-depth Technical Guide to 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

Introduction

5-Bromo-2-(1H-tetrazol-5-yl)pyridine is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring both a pyridine ring and a tetrazole ring, imparts unique chemical properties that make it a versatile intermediate in the synthesis of a wide range of functional molecules. The tetrazole group, in particular, is a well-known bioisostere of the carboxylic acid group, offering improved metabolic stability, lipophilicity, and binding capabilities in drug candidates.[1] The reactive bromine atom on the pyridine ring allows for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures.[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

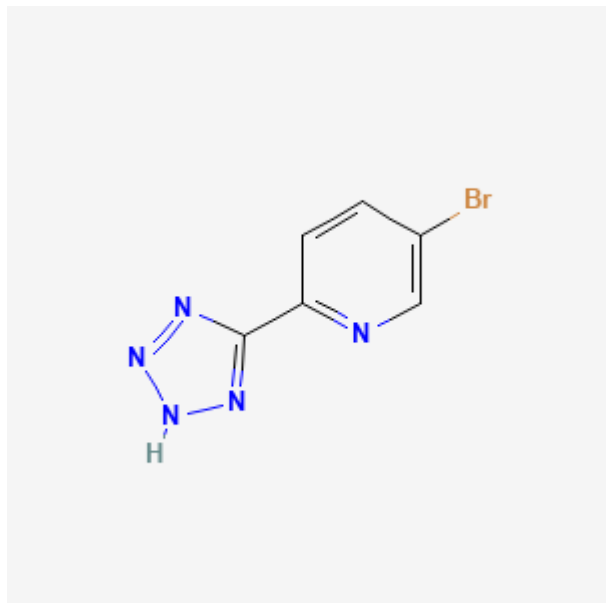
Chemical Structure and IUPAC Name

The chemical structure of **5-Bromo-2-(1H-tetrazol-5-yl)pyridine** consists of a pyridine ring substituted with a bromine atom at the 5-position and a 1H-tetrazol-5-yl group at the 2-position. The tetrazole ring can exist in different tautomeric forms, with the hydrogen atom attached to any of the four nitrogen atoms. The most common tautomer is the 1H-tetrazole.

IUPAC Name: **5-bromo-2-(1H-tetrazol-5-yl)pyridine**.^[3]^[4]

Synonyms: 5-bromo-2-(tetrazol-5-yl)pyridine, 2-(5-tetrazolyl)-5-bromopyridine, 2-(1,2,3,4-tetrazol-5-yl)-5-bromopyridine.^[3]

Chemical Structure:



Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromo-2-(1H-tetrazol-5-yl)pyridine** and its synthetic precursor, 5-bromo-2-cyanopyridine, are presented in the table below for easy comparison.

Property	5-Bromo-2-(1H-tetrazol-5-yl)pyridine	5-bromo-2-cyanopyridine
CAS Number	380380-60-9[4]	97483-77-7[5]
Molecular Formula	C ₆ H ₄ BrN ₅ [4]	C ₆ H ₃ BrN ₂ [5]
Molecular Weight	226.03 g/mol [4]	183.01 g/mol [5]
Appearance	Off-white to light yellow to brown solid[6]	White to light yellow to light orange powder to crystal
Boiling Point	396.5°C at 760 mmHg[3][6]	Not available
Density	1.851 g/cm ³ [3]	Not available
Melting Point	Not available	129.0 to 133.0 °C

Experimental Protocols

The synthesis of **5-Bromo-2-(1H-tetrazol-5-yl)pyridine** is most commonly achieved through a [2+3] cycloaddition reaction between 5-bromo-2-cyanopyridine and an azide source.[1] A detailed, two-step experimental protocol is provided below, starting from the commercially available 2-amino-5-bromopyridine.

Step 1: Synthesis of 5-bromo-2-cyanopyridine

This procedure involves the diazotization of 2-amino-5-bromopyridine followed by cyanation. A method for this conversion has been described in the literature.[7]

Materials:

- 2-amino-5-bromopyridine
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Copper(I) cyanide (CuCN)

- Sodium cyanide (NaCN)
- Water
- Organic solvent (e.g., Dichloromethane)

Procedure:

- A solution of 2-amino-5-bromopyridine in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.
- An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.
- In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled.
- The cold diazonium salt solution is slowly added to the cyanide solution.
- The reaction mixture is allowed to warm to room temperature and then heated to facilitate the Sandmeyer reaction.
- After cooling, the mixture is extracted with an organic solvent.
- The organic layer is washed, dried, and the solvent is evaporated to yield crude 5-bromo-2-cyanopyridine.
- The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

This step involves the reaction of the nitrile group of 5-bromo-2-cyanopyridine with an azide to form the tetrazole ring.

Materials:

- 5-bromo-2-cyanopyridine
- Sodium azide (NaN_3)

- Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
- N,N-Dimethylformamide (DMF)
- Water
- Hydrochloric acid (HCl)

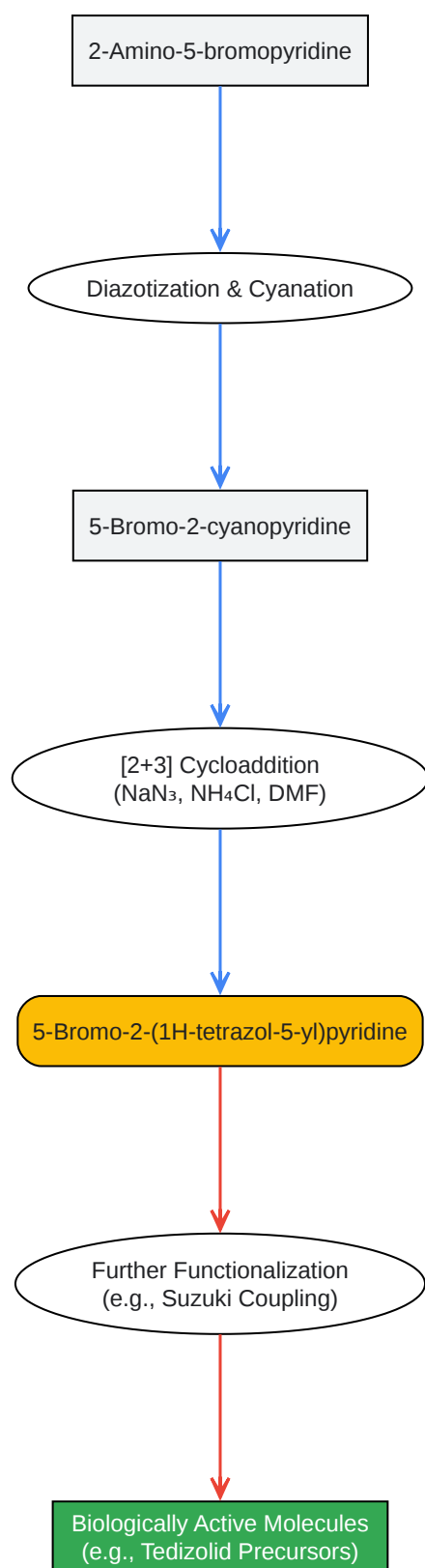
Procedure:

- 5-bromo-2-cyanopyridine, sodium azide, and ammonium chloride are dissolved in DMF.
- The reaction mixture is heated (typically between 80-120 °C) and stirred for several hours to overnight.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and poured into water.
- The aqueous solution is acidified with hydrochloric acid to precipitate the product.
- The precipitate is collected by filtration, washed with water, and dried to afford **5-Bromo-2-(1H-tetrazol-5-yl)pyridine**.

Synthetic Utility and Logical Workflow

5-Bromo-2-(1H-tetrazol-5-yl)pyridine is a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce various substituents. The tetrazole ring can participate in coordination with metal ions or form hydrogen bonds, which is crucial for molecular recognition in biological systems. A notable application is its use in the synthesis of antibacterial agents like Tedizolid.[8][9]

The following diagram illustrates the synthetic pathway to **5-Bromo-2-(1H-tetrazol-5-yl)pyridine** and its subsequent use as a building block.



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